molecular formula C26H38O4 B195211 Gestonorone caproate CAS No. 1253-28-7

Gestonorone caproate

Cat. No. B195211
CAS RN: 1253-28-7
M. Wt: 414.6 g/mol
InChI Key: XURCMZMFZXXQDJ-FYIKFISTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gestonorone caproate is a progestin medication used in the treatment of enlarged prostate and cancer of the endometrium . It is a synthetic progestogen and is an agonist of the progesterone receptor . It belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives .


Synthesis Analysis

Chemical syntheses of gestonorone caproate have been published . It is the C17α acetate ester of gestronol (17α-hydroxy-19-norprogesterone) .


Molecular Structure Analysis

The molecular formula of Gestonorone caproate is C26H38O4 . Its average mass is 414.578 Da and its monoisotopic mass is 414.277008 Da .


Chemical Reactions Analysis

Gestonorone caproate has been found to decrease the uptake of testosterone into the prostate gland. It also has direct antiproliferative effects on human ovarian cancer cells in vitro . It has been reported to act to some extent as a 5α-reductase inhibitor, similarly to progesterone .


Physical And Chemical Properties Analysis

Gestonorone caproate has a density of 1.1±0.1 g/cm3, a boiling point of 535.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 116.0±0.4 cm3, and it has 4 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Testosterone Metabolism and Prostatic Hypertrophy

Gestonorone caproate has been studied for its effects on testosterone metabolism, particularly in benign prostatic hypertrophy. Research has shown that it can suppress plasma LH and serum LH levels and affect the metabolism of testosterone in prostatic tissue, which may be relevant for conditions like benign prostatic hypertrophy (Orestano & Altwein, 1976).

Renal Cell Carcinoma

In vitro studies have investigated the effect of gestonorone caproate on renal cell carcinoma. The research indicates that while gestonorone caproate does not significantly influence testosterone turnover in renal cell carcinoma, it acts as an inhibitor of the reductive pathway of testosterone metabolism, which could have clinical implications (Marberger, Altwein, & Orestano, 1976).

Prostate Weight Reduction

Studies on rats have shown that gestonorone caproate can lead to a significant reduction in the weight of the prostate. This reduction is primarily due to the decrease in LH and testosterone secretion rather than a direct inhibitory effect on target cells for gonadotropins and androgens (Hayashi, Glotz, Aono, & Matsumoto, 1979).

Endometrial Carcinoma Treatment

Gestonorone caproate has been used in the treatment of Stage I endometrial carcinoma. Histological examination showed regression of tumors and increased differentiation after treatment with gestonorone caproate, suggesting its potential therapeutic role in this context (John, Cornes, Jackson, & Bye, 1974).

Effect on Mammary Gland Differentiation

Research on pregnant mice treated with gestonorone caproate has demonstrated that it can induce various morphological changes in the mammary rudiments of fetuses, affecting both male and female fetuses. This highlights the potential influence of gestonorone caproate on mammary gland development (Cupceancu, Neumann, & Ulloa, 1969).

Modulation of Macrophage Fcgamma Receptors

Gestonorone caproate is also known to modulate macrophage Fcgamma receptors, which play a crucial role in immune defense and could be relevant in the treatment of immune disorders (Gomez, Ruiz, Briceño, Lopez, & Michan, 1998).

Safety And Hazards

Side effects of gestonorone caproate include worsened glucose tolerance, decreased libido in men, and injection site reactions . It may also decrease the anticoagulant activities of certain drugs .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCMZMFZXXQDJ-UKNJCJGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871837
Record name Gestonorone caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gestonorone caproate

CAS RN

1253-28-7
Record name Gestonorone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestonorone caproate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestonorone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestonorone caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gestonorone caproate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTONORONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gestonorone caproate
Reactant of Route 2
Reactant of Route 2
Gestonorone caproate
Reactant of Route 3
Reactant of Route 3
Gestonorone caproate
Reactant of Route 4
Gestonorone caproate
Reactant of Route 5
Gestonorone caproate
Reactant of Route 6
Gestonorone caproate

Citations

For This Compound
217
Citations
T Hayashi, HJ Glotz, T Aono, K Matsumoto - Journal of Steroid Biochemistry, 1979 - Elsevier
The mechanism of action of weight reduction of the ventral prostate by gestonorone caproate (GC) in rats was studied. GC was subcutaneously injected (100 mg/week/rat) for 3 weeks in …
Number of citations: 11 www.sciencedirect.com
M Marberger Jr, JE Altwein, F Orestano - Investigative Urology, 1976 - europepmc.org
… 3H-testosterone and 1 and 2 mug of gestonorone caproate. In the normal kidney 61.4 per cent of … Gestonorone caproate essentially did not influence testosterone turnover. This can be …
Number of citations: 5 europepmc.org
F Orestano, JE Altwein - British Journal of Urology, 1976 - Wiley Online Library
… In essence, this study demonstrates that the long-acting gestagen gestonorone caproate and the anti-androgen cyproterone acetate given to patients with BPH are effective in …
R Nagel - International Symposium on the Treatment of …, 1971 - Elsevier
Since 1965 a total of 73 patients with a benign prostatic hypertrophy (BPH) have been treated with various gestagens. Our results indicate that treatment is advisable only for inoperable …
Number of citations: 1 www.sciencedirect.com
E Palanca, W Juco - Current Medical Research and Opinion, 1977 - Taylor & Francis
… gestonorone caproate, both subjective and objective, on the efficiency of urination. Apart from showing that urinary function improved after gestonorone caproate … Gestonorone caproate (…
Number of citations: 7 www.tandfonline.com
B Cupceancu, F Neumann… - Journal of …, 1969 - joe.bioscientifica.com
… and also to gestonorone caproate and allyloestrenol, during the crucial time of organ … Gestonorone caproate and allyloestrenol produced occasional feminizing tendencies in the …
Number of citations: 4 joe.bioscientifica.com
O Yoshida, K Okada - Current therapeutic research, 1984 - pascal-francis.inist.fr
Clinical effects of gestonorone caproate on prostatic hypertrophy: a double-blind study … Clinical effects of gestonorone caproate on prostatic hypertrophy: a double-blind study …
Number of citations: 4 pascal-francis.inist.fr
K Okada, K Oishi, O Yoshida - Current therapeutic research, 1984 - pascal-francis.inist.fr
Effects on the pituitary-gonadal axis in the treatment of benign prostatic hypertrophy with gestonorone caproate … Effects on the pituitary-gonadal axis in the treatment of benign …
Number of citations: 3 pascal-francis.inist.fr
AH John, JS Cornes, WD Jackson… - BJOG: An International …, 1974 - Wiley Online Library
… In twenty patients, Stage I endometrial carcinoma was diagnosed by curettage and treated with gestonorone caproate given systemically, prior to hysterectomy. The histological …
Number of citations: 25 obgyn.onlinelibrary.wiley.com
F Gomez, P Ruiz, F Briceno, R Lopez… - Clinical immunology and …, 1998 - Elsevier
… alylestrenol (P6), linestrenol (P7), didrogestorone (P8), norethisterone (P9), and gestonorone caproate (P10) are progesterones employed in the treatment of gynecological disorders …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.